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Compound of Interest

3-Isopropylphenyl diphenyl!
Compound Name:
phosphate

Cat. No.: B110944

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis
of 3-Isopropylphenyl diphenyl phosphate, a significant organophosphate ester. This
document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) analyses, offering valuable insights for its identification and
characterization. The guide also includes detailed experimental protocols and visual workflows
to support researchers in their analytical endeavors.

Introduction

3-Isopropylphenyl diphenyl phosphate is a member of the organophosphate ester class of
compounds, which are widely utilized as flame retardants and plasticizers. The accurate
identification and quantification of this compound are crucial for various applications, including
environmental monitoring, toxicology studies, and quality control in industrial processes.
Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the structural
elucidation and analysis of this molecule. This guide presents a summary of the expected
spectroscopic data and detailed methodologies for acquiring them.

Spectroscopic Data

The following sections summarize the anticipated quantitative data from the spectroscopic
analysis of 3-Isopropylphenyl diphenyl phosphate. It is important to note that while some of
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this data is based on available experimental information for closely related compounds, specific

experimental values for the 3-isopropyl isomer may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and

the phosphorus environment within the molecule.

Table 1: Predicted *H NMR Data for 3-Isopropylphenyl Diphenyl Phosphate (in CDClIs)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.35-7.15 m 10H Diphenyl H
~7.10-6.90 m 4H Isopropylphenyl H
~2.90 sept 1H -CH(CH3)2
~1.25 d 6H -CH(CHs)2

Table 2: Predicted 13C NMR Data for 3-Isopropylphenyl Diphenyl Phosphate (in CDCIs)

Chemical Shift (8) ppm Assighment
~150-148 C (ipso, P-O-C)
~149 C (ipso, Isopropyl)
~130-120 Aromatic C

~34 -CH(CHs)2

~24 -CH(CH3)2

Table 3: Predicted 3P NMR Data for 3-Isopropylphenyl Diphenyl Phosphate

Chemical Shift (6) ppm Multiplicity
~-10to -20 S
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Note: Chemical shifts are referenced to tetramethylsilane (TMS) for *H and 3C NMR, and 85%
HsPOa for 3P NMR. Predicted values are based on typical ranges for similar organophosphate
esters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their
characteristic vibrational frequencies.

Table 4: Characteristic IR Absorption Bands for 3-Isopropylphenyl Diphenyl Phosphate

Wavenumber (cm—?) Intensity Assignment
~3100-3000 m Aromatic C-H Stretch
~2960-2870 m Aliphatic C-H Stretch
~1600, 1490 S Aromatic C=C Stretch
~1300-1200 S P=0 Stretch
~1200-1100 S P-O-C (Aryl) Stretch
~1000-900 s P-O-C (Aryl) Stretch

s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, aiding in its identification.

Table 5: Predicted Major Fragment lons in the Mass Spectrum of 3-Isopropylphenyl Diphenyl
Phosphate
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miz Proposed Fragment
368 [M]* (Molecular lon)
325 [M - CsH7]*

275 [M - CeHsO]*

250 [(CsHs0)2PO]*

170 [(CeHsO)PO2H]*

133 [CoH110]*

94 [CeHsOH]*

77 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 3-lIsopropylphenyl
diphenyl phosphate.

NMR Spectroscopy

Sample Preparation:

Weigh approximately 5-10 mg of 3-Isopropylphenyl diphenyl phosphate.[1]
o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls).[2][3]
o Ensure the sample is fully dissolved; if necessary, gently vortex the solution.

« Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5
mm NMR tube to remove any particulate matter.[4]

o Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.
Instrumental Parameters:

e H NMR:
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[e]

Spectrometer Frequency: 400 MHz or higher

Solvent: CDCIz

o

[¢]

Reference: TMS (0 ppm)

Number of Scans: 16-32

[¢]

o Relaxation Delay: 1-2 s

e 13C NMR:
o Spectrometer Frequency: 100 MHz or higher
o Solvent: CDCls
o Reference: CDCIs (77.16 ppm)
o Decoupling: Proton decoupled
o Number of Scans: 1024 or more, depending on concentration
o Relaxation Delay: 2-5 s
e 3P NMR:
o Spectrometer Frequency: 162 MHz or higher

Solvent: CDClIs

[e]

o

Reference: External 85% HsPOa4 (0 ppm)

[¢]

Decoupling: Proton decoupled

Number of Scans: 64-128

o

[e]

Relaxation Delay: 2-5 s

Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

e Place a small drop of neat 3-lsopropylphenyl diphenyl phosphate directly onto the center
of the ATR crystal.

e Lower the press arm to ensure good contact between the sample and the crystal.

Instrumental Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
e Accessory: ATR accessory with a diamond or germanium crystal
e Spectral Range: 4000-400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 16-32

e Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Mass Spectrometry (Gas Chromatography-Mass
Spectrometry - GC-MS)

Sample Preparation:

o Prepare a stock solution of 3-Isopropylphenyl diphenyl phosphate in a suitable solvent
such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.

o Prepare a series of dilutions from the stock solution to create working standards (e.g., 1, 5,
10, 25, 50 pg/mL).

o For unknown samples, perform a solvent extraction if the analyte is in a complex matrix.
Solid Phase Extraction (SPE) can be used for cleanup if necessary.[5][6][7]
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Instrumental Parameters:[8][9]

e Gas Chromatograph (GC):

[¢]

Injection Mode: Splitless

[e]

Injector Temperature: 280 °C

[e]

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min

(¢]

Oven Temperature Program:
» |nitial temperature: 80 °C, hold for 2 min
= Ramp: 15 °C/min to 300 °C
» Hold: 10 min at 300 °C
o Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 pum film thickness
e Mass Spectrometer (MS):
o lonization Mode: Electron lonization (El) at 70 eV
o lon Source Temperature: 230 °C
o Quadrupole Temperature: 150 °C
o Scan Range: m/z 50-500

Visualizations

The following diagrams illustrate the key aspects of the spectroscopic analysis of 3-
Isopropylphenyl diphenyl phosphate.
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Caption: Workflow for the spectroscopic analysis of 3-Isopropylphenyl diphenyl phosphate.

[C21H2104P]*
m/z = 368
- CsH+ - CeHsO
[M - CsH7]* [M - CeHsO]*
m/z = 325 m/z = 275
- CsH7 - (C3H7)(CeHs0)PO2

[(CeHs0)2PO]* [CeHs]*
m/z = 250 m/z =77
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Caption: Proposed mass spectrometry fragmentation pathway for 3-Isopropylphenyl diphenyl
phosphate.
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Caption: Interrelationship of spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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